

3-(4-nitrophenyl)pentanedioic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pentanedioic acid

Cat. No.: B1319485

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **3-(4-nitrophenyl)pentanedioic Acid**

Introduction

3-(4-nitrophenyl)pentanedioic acid, also known as 3-(4-nitrophenyl)glutaric acid, is a specialized organic compound characterized by a bifunctional structure. It incorporates a rigid, electron-deficient nitrophenyl group attached to the central carbon of a flexible five-carbon dicarboxylic acid backbone. This unique combination of an aromatic nitro moiety and aliphatic dicarboxylate functionality makes it a valuable intermediate and building block in various fields of chemical synthesis. Its structure allows for a wide range of chemical transformations, providing pathways to novel pharmaceuticals, polymers, and specialty chemicals.^[1] This guide offers a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, designed for researchers and professionals in drug development and materials science.

Physicochemical and Safety Data

The fundamental properties of **3-(4-nitrophenyl)pentanedioic acid** are summarized below. While extensive experimental data is not widely published, key identifiers and computed properties provide a solid foundation for its use and handling.

Property	Value	Reference
IUPAC Name	3-(4-nitrophenyl)pentanedioic acid	
Synonyms	3-(4-nitrophenyl)glutaric acid	
CAS Number	92289-14-0	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ NO ₆	[1] [2]
Molecular Weight	253.21 g/mol	[1] [2]
Appearance	Solid (predicted)	
Storage	Room temperature	[1]

Safety and Hazard Information: Based on available data, this compound should be handled with care in a laboratory setting.[\[2\]](#)

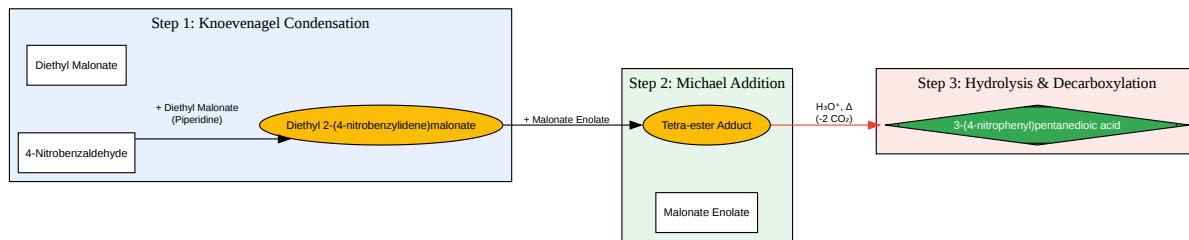
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)

Synthesis Strategies

While a specific, peer-reviewed synthesis for **3-(4-nitrophenyl)pentanedioic acid** is not readily available in the literature, its structure strongly suggests two primary retrosynthetic pathways: the Knoevenagel condensation and the Michael addition.

Primary Synthetic Route: Knoevenagel-Doebner Condensation

The most logical and efficient synthesis involves the condensation of 4-nitrobenzaldehyde with a C5 dicarboxylic acid precursor. The Knoevenagel condensation, particularly the Doebner modification, is well-suited for this transformation.[\[3\]](#)[\[4\]](#) This reaction involves the condensation


of an aldehyde with an active hydrogen compound (like malonic acid or its derivatives) in the presence of a basic catalyst, often pyridine, which also facilitates a subsequent decarboxylation if a malonic acid derivative is used.^[4]

A plausible adaptation for this target molecule would involve a Knoevenagel-type reaction followed by a Michael addition and hydrolysis. A more direct, albeit challenging, approach could involve the reaction of 4-nitrobenzaldehyde with glutaric acid itself under specific dehydrating conditions. However, a more robust method would be the reaction of 4-nitrobenzaldehyde with diethyl glutarate in the presence of a base to form an intermediate, which is then reduced and hydrolyzed.

A highly effective and established pathway involves a tandem Knoevenagel condensation/Michael addition/hydrolysis sequence.

Conceptual Workflow:

- Knoevenagel Condensation: 4-nitrobenzaldehyde reacts with diethyl malonate in the presence of a base (e.g., piperidine) to form diethyl 2-(4-nitrobenzylidene)malonate.
- Michael Addition: The resulting α,β -unsaturated ester undergoes a Michael addition with another equivalent of a malonate enolate.
- Hydrolysis & Decarboxylation: The tetra-ester intermediate is then subjected to acidic hydrolysis and heat to hydrolyze the ester groups and decarboxylate the geminal dicarboxylic acids, yielding the final product.

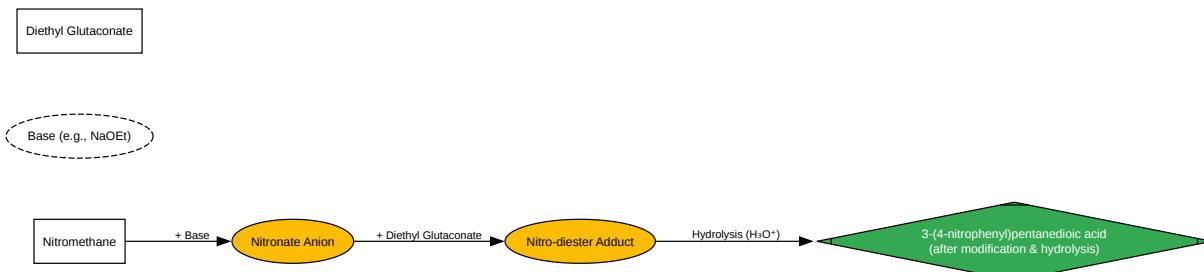
[Click to download full resolution via product page](#)

Caption: Knoevenagel-Michael reaction pathway for synthesis.

Experimental Protocol (Conceptual)

- Step 1: To a solution of 4-nitrobenzaldehyde (1 eq.) and diethyl malonate (2.2 eq.) in ethanol, add a catalytic amount of piperidine.
- Step 2: Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.
- Step 3: Cool the reaction mixture and remove the solvent under reduced pressure.
- Step 4: To the crude residue, add a solution of concentrated HCl and reflux for 8-12 hours to effect hydrolysis and decarboxylation.
- Step 5: Cool the solution in an ice bath to precipitate the product.
- Step 6: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure **3-(4-nitrophenyl)pentanedioic acid**.

This protocol is a self-validating system; the progress of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC), and the final product's


identity and purity can be confirmed via melting point analysis and spectroscopy.

Alternative Route: Michael Addition

An alternative synthesis could involve the Michael addition of nitromethane to diethyl glutamate (an α,β -unsaturated diester).[5][6]

- Deprotonation: Nitromethane is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic nitronate anion.
- Conjugate Addition: The nitronate adds to the double bond of diethyl glutamate.
- Hydrolysis: The resulting nitro-diester is hydrolyzed under acidic conditions to yield the final dicarboxylic acid.

This route may present challenges in controlling side reactions and the stability of the intermediates but remains a viable synthetic strategy.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Nitrophenyl)pentanedioic acid [myskinrecipes.com]
- 2. CAS 92289-14-0 | 3-(4-Nitrophenyl)pentanedioic acid - Synblock [synblock.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. sctunisie.org [sctunisie.org]
- 6. iris.cnr.it [iris.cnr.it]
- To cite this document: BenchChem. [3-(4-nitrophenyl)pentanedioic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319485#3-4-nitrophenyl-pentanedioic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com